molecular formula C7H5F3N2O2 B15146564 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-88-6

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B15146564
CAS No.: 944901-88-6
M. Wt: 206.12 g/mol
InChI Key: SBVSEJLFFRCLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-4-carbaldehyde with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

    Reduction: 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-4-carbaldehyde: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    2-(Hydroxymethyl)pyrimidine-4-carbaldehyde: Lacks the trifluoromethyl group, which may influence its chemical properties and biological activity.

Uniqueness

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

944901-88-6

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(2-13)11-6(3-14)12-5/h1-2,14H,3H2

InChI Key

SBVSEJLFFRCLHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)CO)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.